4-アミノ-2-クロロ-3-ヨード安息香酸メチル

概要

説明

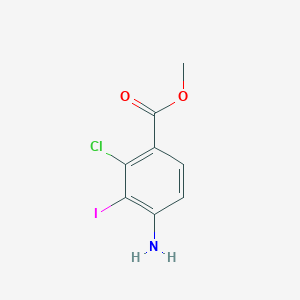

Methyl 4-amino-2-chloro-3-iodobenzoate is a chemical compound with the molecular formula C8H7ClINO2. It is a benzoate ester characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

科学的研究の応用

Methyl 4-amino-2-chloro-3-iodobenzoate is used in various scientific research fields, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes and pigments

作用機序

Target of Action

It’s worth noting that similar compounds have been known to target specific enzymes or receptors in the body .

Mode of Action

The exact mode of action of Methyl 4-amino-2-chloro-3-iodobenzoate is not well-documented. The compound likely interacts with its targets, leading to changes at the molecular level. These changes can affect the function of the target, potentially leading to therapeutic effects .

Biochemical Pathways

It’s plausible that the compound could influence various pathways depending on its targets .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its efficacy .

Result of Action

The compound’s effects would likely depend on its targets and the biochemical pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-2-chloro-3-iodobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves the esterification of 4-amino-2-chloro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Methyl 4-amino-2-chloro-3-iodobenzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

化学反応の分析

Types of Reactions

Methyl 4-amino-2-chloro-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and various amines (for nucleophilic substitution).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.

Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amine derivatives.

類似化合物との比較

Similar Compounds

- Methyl 4-amino-3-iodobenzoate

- Methyl 4-amino-2-chlorobenzoate

- Methyl 4-amino-3-chlorobenzoate

Uniqueness

Methyl 4-amino-2-chloro-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination of substituents provides distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

Methyl 4-amino-2-chloro-3-iodobenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Methyl 4-amino-2-chloro-3-iodobenzoate is characterized by the following structural features:

- Chemical Formula : CHClI N O

- Molecular Weight : 292.53 g/mol

- Functional Groups : Amino group, chloro group, iodo group, and ester functional group.

These properties suggest that the compound may interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The exact mechanism of action for methyl 4-amino-2-chloro-3-iodobenzoate is not fully elucidated; however, it is believed to interact with specific enzymes or receptors in the body. Similar compounds have shown affinity for carbonic anhydrase (CA) isozymes, which play critical roles in tumor microenvironments and metabolic processes .

Biochemical Pathways

The compound may influence several biochemical pathways depending on its target interactions. For instance, it could modulate enzyme activity related to tumor progression or microbial resistance .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and efficacy of methyl 4-amino-2-chloro-3-iodobenzoate. Factors such as solubility, stability under physiological conditions, and metabolic pathways significantly influence its pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 4-amino-2-chloro-3-iodobenzoate. While specific data on this compound is limited, related benzoate derivatives have demonstrated significant antibacterial and antifungal activities against various strains:

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| Compound A | Antibacterial (E. coli) | 0.0195 |

| Compound B | Antifungal (C. albicans) | 0.0048 |

These findings suggest that methyl 4-amino-2-chloro-3-iodobenzoate may possess similar antimicrobial properties .

Anticancer Potential

Methyl 4-amino-2-chloro-3-iodobenzoate's structural similarities to known anticancer agents indicate potential therapeutic applications in oncology. Compounds targeting carbonic anhydrase IX (CAIX), often overexpressed in tumors, have shown promising results in inhibiting tumor growth . The binding affinity and selectivity towards CAIX can be crucial for developing effective anticancer therapies.

Case Studies and Research Findings

- Study on Enzyme Inhibition : Research has indicated that compounds similar to methyl 4-amino-2-chloro-3-iodobenzoate can inhibit specific enzymes involved in tumor metabolism. These inhibitors can potentially reduce tumor invasiveness by altering the tumor microenvironment .

- Antimicrobial Screening : A comparative study evaluated various benzoic acid derivatives for their antimicrobial activity against common pathogens. The results indicated that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

- Pharmacological Profiling : A recent investigation into the pharmacological properties of related compounds showed promising results in terms of selectivity and potency against target enzymes, suggesting that methyl 4-amino-2-chloro-3-iodobenzoate may follow a similar trend .

特性

IUPAC Name |

methyl 4-amino-2-chloro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSLUSZCJZGFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。